molecular formula C5H11BrClN B2540458 3-(Bromomethyl)pyrrolidine hydrochloride CAS No. 1353979-58-4

3-(Bromomethyl)pyrrolidine hydrochloride

Cat. No.: B2540458
CAS No.: 1353979-58-4
M. Wt: 200.5
InChI Key: BEVUOQZPAYOEJF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H11BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyrrolidine hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with bromomethyl compounds under controlled conditions. For example, the reaction of pyrrolidine with bromoacetic acid in the presence of a base can yield 3-(Bromomethyl)pyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)pyrrolidine hydrochloride involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyrrolidine hydrochloride
  • 3-(Iodomethyl)pyrrolidine hydrochloride
  • 3-(Hydroxymethyl)pyrrolidine hydrochloride

Uniqueness

3-(Bromomethyl)pyrrolidine hydrochloride is unique due to its specific reactivity and the stability of the bromomethyl group. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to undergo a wide range of chemical reactions enhances its utility in various research and industrial applications .

Properties

IUPAC Name

3-(bromomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVUOQZPAYOEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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